molecular formula C21H20ClN3O2 B2407172 5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034470-86-3

5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2407172
CAS No.: 2034470-86-3
M. Wt: 381.86
InChI Key: HCBCJUDOJBNYIK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Novel heterocyclic compounds derived from related benzamide structures have been synthesized for potential anti-inflammatory and analgesic applications. These compounds exhibit significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, suggesting their utility in developing new therapeutic agents with analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Exploration of Antisecretory Agents

Compounds featuring a benzimidazole sulfoxide class, which are related in structure to the specified benzamide, have been studied for their antisecretory properties as H+/K+-ATPase inhibitors. These studies highlight the critical role of pyridine basicity and steric interactions in developing potent inhibitors with desirable stability and potency, leading to the selection of specific compounds for further development (R. Ife et al., 1989).

Development of Anticancer Candidates

Research on benzamide derivatives, including those related to the chemical , has led to the identification of compounds with significant cytotoxic effects against various cancer cell lines. These studies provide a basis for the development of new anticancer agents, showcasing the therapeutic potential of benzamide derivatives in oncology (M. Hour et al., 2007).

Antimicrobial and Antioxidant Activities

Studies on new benzamides isolated from endophytic Streptomyces sp. have demonstrated antimicrobial and antioxidant activities. These findings suggest the potential of benzamide derivatives in treating infections and oxidative stress-related conditions (Xue-Qiong Yang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell cycle progression or apoptosis .

Biochemical Pathways

Given its potential anti-cancer properties , it may influence pathways related to cell growth and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

Result of Action

Based on its potential anti-cancer properties , it may induce cell cycle arrest and apoptosis in cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-19-10-9-14(22)12-16(19)21(26)24-17-7-3-2-6-15(17)18-13-25-11-5-4-8-20(25)23-18/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBCJUDOJBNYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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